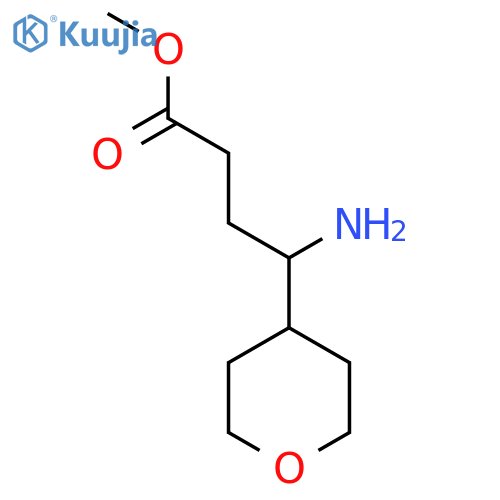Cas no 1896533-04-2 (methyl 4-amino-4-(oxan-4-yl)butanoate)

1896533-04-2 structure
商品名:methyl 4-amino-4-(oxan-4-yl)butanoate
methyl 4-amino-4-(oxan-4-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-4-(oxan-4-yl)butanoate
- EN300-1790364
- 1896533-04-2
-
- インチ: 1S/C10H19NO3/c1-13-10(12)3-2-9(11)8-4-6-14-7-5-8/h8-9H,2-7,11H2,1H3
- InChIKey: PQLYAIRPXLQDBW-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC1)C(CCC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 201.13649347g/mol
- どういたいしつりょう: 201.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 61.6Ų
methyl 4-amino-4-(oxan-4-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790364-0.5g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1790364-0.25g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1790364-5g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 5g |
$3189.0 | 2023-09-19 | ||
| Enamine | EN300-1790364-10g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 10g |
$4729.0 | 2023-09-19 | ||
| Enamine | EN300-1790364-2.5g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1790364-1.0g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 1g |
$1100.0 | 2023-05-23 | ||
| Enamine | EN300-1790364-0.05g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1790364-5.0g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 5g |
$3189.0 | 2023-05-23 | ||
| Enamine | EN300-1790364-0.1g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1790364-10.0g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 10g |
$4729.0 | 2023-05-23 |
methyl 4-amino-4-(oxan-4-yl)butanoate 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
1896533-04-2 (methyl 4-amino-4-(oxan-4-yl)butanoate) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
